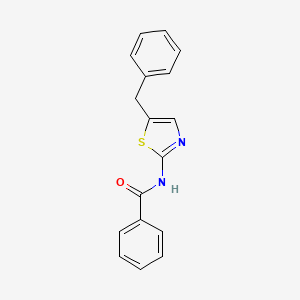![molecular formula C26H25NO4 B12136654 10-(3,4-dimethoxyphenyl)-7,7-dimethyl-7,8,10,10a-tetrahydro-6H-indeno[1,2-b]quinoline-9,11-dione](/img/structure/B12136654.png)
10-(3,4-dimethoxyphenyl)-7,7-dimethyl-7,8,10,10a-tetrahydro-6H-indeno[1,2-b]quinoline-9,11-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-(3,4-dimethoxyphenyl)-7,7-dimethyl-7,8,10,10a-tetrahydro-6H-indeno[1,2-b]quinoline-9,11-dione is a complex organic compound with a unique structure that combines features of indenoquinoline and dimethoxyphenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 10-(3,4-dimethoxyphenyl)-7,7-dimethyl-7,8,10,10a-tetrahydro-6H-indeno[1,2-b]quinoline-9,11-dione typically involves a multi-step process. One efficient method is a one-pot, three-component reaction involving aromatic aldehydes, indan-1,3-dione, dimedone, and ammonium acetate in the presence of a catalyst such as CuO supported on a zeolite-Y catalyst . This reaction is carried out in ethanol under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
10-(3,4-dimethoxyphenyl)-7,7-dimethyl-7,8,10,10a-tetrahydro-6H-indeno[1,2-b]quinoline-9,11-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety back to hydroquinone.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic conditions.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological and chemical properties.
Aplicaciones Científicas De Investigación
10-(3,4-dimethoxyphenyl)-7,7-dimethyl-7,8,10,10a-tetrahydro-6H-indeno[1,2-b]quinoline-9,11-dione has several scientific research applications:
Medicinal Chemistry: This compound has shown potential as an anticancer agent due to its ability to inhibit specific enzymes involved in DNA repair.
Materials Science: Its unique structure makes it a candidate for developing new materials with specific electronic properties.
Biological Research: It is used in studies related to enzyme inhibition and DNA interactions.
Mecanismo De Acción
The mechanism of action of 10-(3,4-dimethoxyphenyl)-7,7-dimethyl-7,8,10,10a-tetrahydro-6H-indeno[1,2-b]quinoline-9,11-dione involves its interaction with molecular targets such as enzymes and DNA. For instance, it can inhibit tyrosyl-DNA phosphodiesterase 2 (TDP2), an enzyme involved in DNA repair . This inhibition leads to the accumulation of DNA damage in cancer cells, ultimately causing cell death.
Comparación Con Compuestos Similares
Similar Compounds
Furoquinolinedione: Another compound with a quinoline core, known for its enzyme inhibitory activity.
Isoxazoloquinolinedione: Similar in structure and function, also used as an enzyme inhibitor.
Pyrimido[4,5-b]quinoline: Known for its anticancer activity and diverse biological applications.
Uniqueness
10-(3,4-dimethoxyphenyl)-7,7-dimethyl-7,8,10,10a-tetrahydro-6H-indeno[1,2-b]quinoline-9,11-dione stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its ability to inhibit TDP2 with high specificity makes it a valuable compound in medicinal chemistry .
Propiedades
Fórmula molecular |
C26H25NO4 |
|---|---|
Peso molecular |
415.5 g/mol |
Nombre IUPAC |
10-(3,4-dimethoxyphenyl)-7,7-dimethyl-6,8,10,10a-tetrahydroindeno[1,2-b]quinoline-9,11-dione |
InChI |
InChI=1S/C26H25NO4/c1-26(2)12-17-22(18(28)13-26)21(14-9-10-19(30-3)20(11-14)31-4)23-24(27-17)15-7-5-6-8-16(15)25(23)29/h5-11,21,23H,12-13H2,1-4H3 |
Clave InChI |
UCJIQKLZPHMZRU-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC2=C(C(C3C(=N2)C4=CC=CC=C4C3=O)C5=CC(=C(C=C5)OC)OC)C(=O)C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-fluorophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12136571.png)
![N-(2,5-dichlorophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12136578.png)
![3-[(4-Bromophenyl)methylthio]-5-(4-fluorophenyl)-1,2,4-triazole-4-ylamine](/img/structure/B12136579.png)
![3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-{[2-(2-hydroxyethoxy)ethyl]amino}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12136587.png)
![3-[(3-Fluorophenyl)methylthio]-5-(3-methoxyphenyl)-1,2,4-triazole-4-ylamine](/img/structure/B12136592.png)
}-N-(4-bromopheny l)acetamide](/img/structure/B12136607.png)

![6-chloro-N-{2-[(4-fluorophenyl)carbonyl]-1-benzofuran-3-yl}-7-methyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B12136611.png)
![(4E)-5-(2,5-dimethoxyphenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-(6-methoxy-1,3-benzothiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B12136618.png)




![9-methyl-3-{(Z)-[4-oxo-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(pyrrolidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12136663.png)
